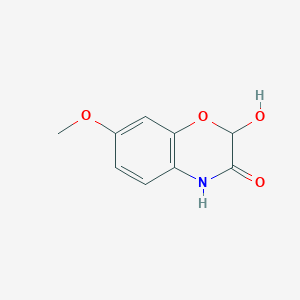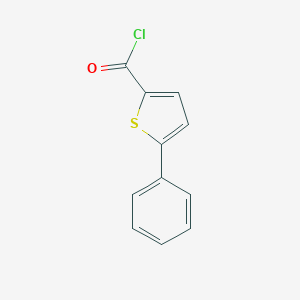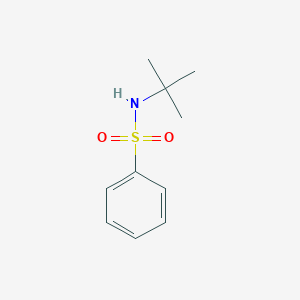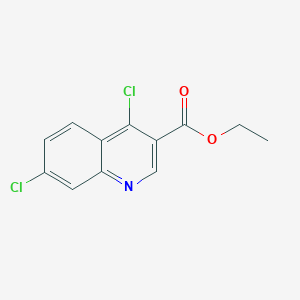
1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene is a chemical compound that has been widely researched for its potential use in various scientific applications. It is commonly known as MES, and its chemical formula is C15H16O2S.
Mechanism of Action
The mechanism of action of MES is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been found to be a useful reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects:
MES has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic, making it a potentially useful reagent in various scientific applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of MES is its high yield synthesis method, which makes it a cost-effective reagent for use in various scientific experiments. Additionally, its non-toxic and non-carcinogenic properties make it a safe reagent to use in the laboratory. However, its limited solubility in water can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on MES. One potential area of research is the development of new synthetic methods for the production of MES. Additionally, further research could be conducted to investigate its potential use as a fluorescent probe for the detection of other biomolecules. Finally, more studies could be conducted to determine its potential use in the synthesis of new pharmaceuticals and agrochemicals.
In conclusion, 1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene, or MES, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its high yield synthesis method, non-toxic and non-carcinogenic properties, and potential use in the synthesis of various organic compounds make it a promising reagent for use in the laboratory. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of MES involves the reaction of 1-methyl-4-bromo-benzene with 3-phenylprop-2-en-1-ol in the presence of a base. The resulting product is then treated with a sulfonyl chloride to obtain MES in high yield.
Scientific Research Applications
MES has been extensively studied for its potential use in various scientific research applications. It has been found to be a useful reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids.
properties
CAS RN |
16215-11-5 |
|---|---|
Product Name |
1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene |
Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-methyl-4-[(E)-3-phenylprop-2-enyl]sulfonylbenzene |
InChI |
InChI=1S/C16H16O2S/c1-14-9-11-16(12-10-14)19(17,18)13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
InChI Key |
YQJJXNLVPNKFCQ-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



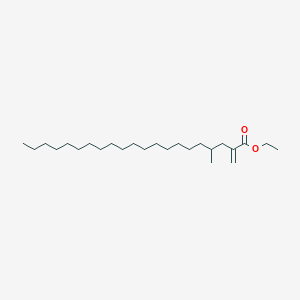
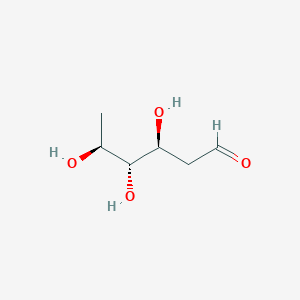
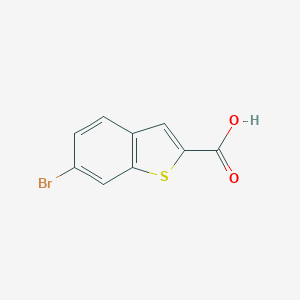

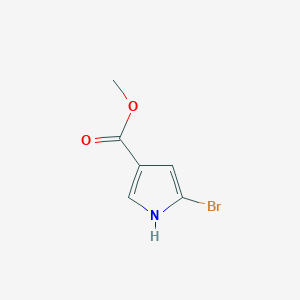
![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
